BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical and physical properties of
ergocalciferol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Vitamin D2-d6

Cat. No.: B584373

An In-Depth Technical Guide to the Chemical and Physical Properties of Ergocalciferol-d6

This technical guide provides a comprehensive overview of the chemical and physical
properties, analytical methodologies, and biological significance of ergocalciferol-d6. Designed
for researchers, scientists, and drug development professionals, this document details the core
characteristics of this deuterated form of Vitamin D2, its application as an internal standard,
and the metabolic pathways it follows.

Core Chemical and Physical Properties

Ergocalciferol-d6, a deuterated form of Vitamin D2, is primarily utilized in research and
analytical settings, particularly as an internal standard for mass spectrometry-based
quantification of ergocalciferol.[1][2] The deuterium labeling offers a distinct mass shift without
significantly altering its chemical behavior, making it an ideal tracer for metabolic and
pharmacokinetic studies.[1][2]

General and Physical Properties

The fundamental properties of ergocalciferol-dé are summarized in the table below. While
some physical properties like melting point are not explicitly documented for the deuterated
variant, they are expected to be very similar to the non-deuterated compound, ergocalciferol.
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Property Value Reference(s)

(3B,52,7E,22E)-9,10-
IUPAC Name Secoergosta-5,7,10(19),22- [2]

tetraen-3-ol-d6

Vitamin D2-d6, Calciferol-d6,

Synonyms
ynony Ercalciol-d6
CAS Number 1311259-89-8
Chemical Formula C2sH38D6O
Molecular Weight 402.69 g/mol
Appearance White to off-white solid/powder
] ] 114-118 °C (for non-
Melting Point ]
deuterated ergocalciferol)
B ) ~496 °C at 760 mmHg
Boiling Point )
(estimate for deuterated form)
Purity Typically >95% (HPLC)
Isotopic Enrichment Typically >95%

Solubility and Storage

The solubility profile of ergocalciferol-d6é mirrors that of its non-deuterated counterpart,
reflecting its lipophilic nature. Proper storage is critical to prevent degradation.
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Property Details Reference(s)

Water Solubility Practically insoluble

] N Soluble in ethanol, chloroform,
Organic Solvent Solubility )
diethyl ether, and acetone.

Store at -20°C, protected from
Storage Conditions light and air. It is sensitive to

heat, light, and oxygen.

Unstable in light and air, and in

acidic media. Stable in alkaline
Stability media. Preserve in

hermetically sealed containers

under nitrogen.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of
ergocalciferol-d6. While complete spectral libraries for the deuterated form are not widely
published, data from its non-deuterated analog, ergocalciferol (Vitamin D2), are well-
characterized and serve as a reliable reference. The deuterium labeling is typically at the C26
and C27 positions on the side chain, which results in minimal changes to the core structure's
spectral properties but is definitive in mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique where ergocalciferol-d6 is employed. In LC-MS/MS
analysis, after derivatization with a dienophile like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD),
both ergocalciferol and ergocalciferol-d6 produce a major fragment ion at m/z 298.2. This
shared fragment allows for consistent monitoring in multiple reaction monitoring (MRM) modes,
while the mass difference in the precursor ions allows for their distinct quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra for ergocalciferol are well-documented. For ergocalciferol-d6, the
core signals would remain largely unchanged. The primary difference would be the absence of
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proton signals corresponding to the deuterated positions (C26 and C27 methyl groups) and the

appearance of corresponding signals in a 2H NMR spectrum. In the 3C NMR, the signals for

the deuterated carbons would show coupling to deuterium (a triplet for -CDs).

Note: The following data is for non-deuterated ergocalciferol (Vitamin D2).

Nucleus

Key Chemical Shifts (6
ppm in CDCIs)

Reference(s)

1H NMR

Vinyl Protons: ~6.23 (H-6),
~6.03 (H-7), ~5.18 (H-22, H-
23). Exocyclic Methylene
Protons: ~5.04 and ~4.82 (H-
19). Methyl Protons: ~1.02 (H-
21), ~0.91 (H-28), ~0.84 &
~0.82 (H-26, H-27), ~0.55 (H-
18).

13C NMR

Olefinic Carbons: ~140-145
(C-5, C-8), ~132-135 (C-22, C-
23), ~112-122 (C-6, C-7, C-
19). Hydroxylated Carbon:
~69-71 (C-3). Methyl Carbons:
~12 (C-18), ~21 (C-21), ~19-
20 (C-26, C-27), ~17 (C-28).

Infrared (IR) Spectroscopy

The IR spectrum of ergocalciferol is characterized by absorptions corresponding to its hydroxyl

and olefinic functional groups. The spectrum for the d6 variant would be nearly identical, with
potential subtle shifts in the C-D stretching region (around 2100-2200 cm~1*) which are typically

weak and may be obscured.

Note: The following data is for non-deuterated ergocalciferol (Vitamin D2).
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Functional Group Wavenumber (cm~—?)
O-H Stretch ~3400 (broad)

C-H Stretch ~2850-3000

C=C Stretch ~1600-1650

C-O Stretch ~1050

Biological Pathway: Metabolic Activation

Ergocalciferol is a prohormone and is biologically inactive by itself. It requires two hydroxylation
steps to become the active hormone, 1,25-dihydroxyergocalciferol (ercalcitriol). This activation
pathway occurs primarily in the liver and kidneys.

I/l Nodes Ergocalciferol [label="Ergocalciferol (Vitamin D2-d6)\n(Dietary Intake)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Liver [label="Liver", shape=ellipse,
fillcolor="#FBBCO05", fontcolor="#202124"]; Ercalcidiol [label="25-Hydroxyergocalciferol-
d6é\n(Ercalcidiol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kidney [label="Kidney\n(and
other tissues)"”, shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ercalcitriol
[label="1,25-Dihydroxyergocalciferol-d6\n(Ercalcitriol - Active Hormone)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; VDR [label="Vitamin D Receptor (VDR)\nin Target Tissues",
fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Gene Transcription &\nBiological
Response\n(Calcium Homeostasis, etc.)", shape=note, fillcolor="#FFFFFF",
fontcolor="#202124"]; Inactive [label="Inactive Metabolites", fillcolor="#CCCCCC",
fontcolor="#202124"];

I/l Edges Ergocalciferol -> Liver [label="Circulation (DBP-bound)"]; Liver -> Ercalcidiol
[label="25-Hydroxylation\n(CYP2R1)"]; Ercalcidiol -> Kidney [label="Circulation (DBP-bound)"];
Kidney -> Ercalcitriol [label="1a-Hydroxylation\n(CYP27B1)"]; Ercalcitriol -> VDR; VDR ->
Response; Ercalcidiol -> Inactive [label="24-Hydroxylation\n(CYP24A1)"]; Ercalcitriol ->
Inactive [label="24-Hydroxylation\n(CYP24A1)"]; } Caption: Metabolic activation pathway of
Ergocalciferol-d6.

The process begins with ergocalciferol being transported to the liver, where the enzyme
CYP2R1 hydroxylates it to 25-hydroxyergocalciferol (ercalcidiol). This form is then transported
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to the kidneys, where it undergoes a second hydroxylation by the enzyme CYP27B1 to become
the biologically active 1,25-dihydroxyergocalciferol (ercalcitriol). This active hormone then binds
to the Vitamin D Receptor (VDR) in various target cells to modulate gene expression, primarily
related to calcium and phosphate homeostasis. Both ercalcidiol and ercalcitriol can be
catabolized into inactive forms by the enzyme CYP24A1.

Experimental Protocols

Ergocalciferol-d6 is almost exclusively used as an internal standard for the quantification of
ergocalciferol in biological matrices. Below are representative protocols for sample preparation
and analysis using LC-MS/MS.

Protocol: Quantification of Ergocalciferol in Human
Plasma by LC-MS/MS

This protocol outlines a method for the sensitive determination of ergocalciferol using
ergocalciferol-d6 as an internal standard, involving liquid-liquid extraction and derivatization to
enhance ionization efficiency.

1. Sample Preparation and Extraction: a. To 100 pL of human plasma in a clean tube, add 50
pL of the internal standard working solution (e.g., 20.0 ng/mL Ergocalciferol-d6). b. Add 100 pL
of 2.0% (v/v) aqueous ammonia solution and vortex for 20 seconds. c. Add 2.5 mL of n-hexane
for extraction. Mix on a rotary mixer for 10 minutes. d. Centrifuge at approximately 2150 x g for
5 minutes at 10 °C to separate the layers. e. Carefully transfer the upper organic (n-hexane)
layer to a new tube. f. Evaporate the organic solvent to dryness under a gentle stream of
nitrogen at 40 °C.

2. Derivatization: a. Reconstitute the dried residue in 50 uL of acetonitrile. b. Add 20 pL of 100
png/mL 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in acetonitrile. PTAD is a strong
dienophile that reacts with the cis-diene system of ergocalciferol in a Diels-Alder reaction. c.
Vortex and incubate at room temperature for 20 minutes to allow the derivatization reaction to
complete. d. Add 150 pL of the mobile phase (e.g., acetonitrile/water mixture) to the sample,
vortex, and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:
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e LC Column: A reverse-phase C18 column, such as an XSelect CSH C18 (100 mm % 4.6 mm,
2.5 um).

» Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
e Flow Rate: 0.8 mL/min.

e Injection Volume: 10 pL.

o Mass Spectrometer: Triple quadrupole mass spectrometer.

 |lonization Mode: Positive Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI).

 MRM Transitions (example for PTAD derivative):
o Ergocalciferol: Monitor precursor ion — 298.2 amu
o Ergocalciferol-d6: Monitor precursor ion — 298.2 amu

// Nodes start [label="Plasma Sample (100 pL)", shape=ellipse, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; add_is [label="Spike with\nErgocalciferol-d6 (IS)", fillcolor="#FBBC05",
fontcolor="#202124"]; extract [label="Liquid-Liquid Extraction\n(n-Hexane)",
fillcolor="#FBBCO05", fontcolor="#202124"]; evap [label="Evaporate to Dryness",
fillcolor="#FBBCO05", fontcolor="#202124"]; derivatize [label="Derivatization with PTAD",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute in\nMobile Phase",
fillcolor="#34A853", fontcolor="#FFFFFF"]; inject [label="Inject into LC-MS/MS", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Data Acquisition (MRM)
&\nQuantification", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

/l Edges start -> add_is; add_is -> extract; extract -> evap; evap -> derivatize; derivatize ->
reconstitute; reconstitute -> inject; inject -> quantify; } Caption: General workflow for sample
preparation and analysis.

Conclusion

Ergocalciferol-d6 is an indispensable tool for the accurate quantification of Vitamin D2 in clinical
and research settings. Its chemical and physical properties are nearly identical to its non-
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deuterated analog, allowing it to serve as a robust internal standard that reliably mimics the
behavior of the analyte during sample extraction, derivatization, and chromatographic
separation. A thorough understanding of its properties, analytical methodologies, and metabolic
fate is crucial for professionals engaged in nutritional research, clinical diagnostics, and drug
development involving vitamin D.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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